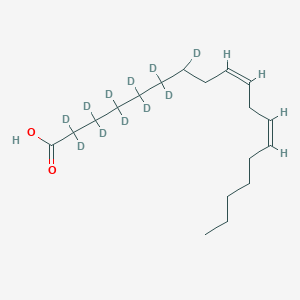
Linoleic acid-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linoleic acid-d11 contains 11 deuterium atoms at the 14, 14/', 15, 15/', 16, 16/', 17, 17/', 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry. Linoleic acid is a PUFA found in plant tissues and most cooking oils. Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies. Linoleic acid can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE. The Km is 12 µM for human PGHS-1 and 27 µM for PGHS-2.
Applications De Recherche Scientifique
Understanding Linoleic Acid's Role in Human Health
Research has delved into the potential human health benefits of conjugated linoleic acid (CLA), a derivative of linoleic acid. Notably, CLA has been investigated for its impact on conditions such as cancer, heart health, obesity, diabetes, and bone health, predominantly through animal models or in vitro studies. Human intervention studies have primarily utilized synthetic CLA supplements, but consistent evidence of health benefits, particularly from cis-9, trans-11-CLA (c9, t11-CLA), remains elusive. In the context of obesity management, some studies suggest CLA's ability to reduce body fat, but concerns exist regarding potential pro-diabetic effects, particularly for individuals at risk of diabetes. Moreover, intervention studies using naturally enriched CLA products have yielded inconclusive results, prompting a call for more robust scientific substantiation before confirming health claims related to CLA (McCaffrey et al., 2011).
CLA's Impact on Plasma Lipids and Cardiovascular Function
Conjugated linoleic acid has demonstrated favorable effects on various biological processes, particularly in the context of carcinogenesis. The distinct biological effects of the c9, t11 and t10, c12 isomers of CLA, especially the latter's influence on blood lipids, have been acknowledged. Despite suggestions of CLA's anti-atherogenic properties, it's premature to conclude any beneficial role of CLA in modifying blood lipids or averting atherogenesis (Khosla & Fungwe, 2001).
Potential Anticancer Properties of CLA Isomers
The effects of specific CLA isomers, notably c9, t11-CLA and t10, c12-CLA, on cancer have been explored. While no studies have examined the impact of purified CLA isomers on human cancer in vivo, animal studies have shown a reduction in the incidence of certain cancers with c9, t11-CLA. In vitro, both isomers have demonstrated the ability to inhibit the growth of various cancer cell lines, suggesting potential regulatory roles in tumor growth through different mechanisms, including effects on lipid metabolism and oncogene regulation. Notably, some minor isomers of CLA have shown even more potent effects in inhibiting cell growth in vitro, underscoring the need for additional research to fully understand the health benefits and risks of each CLA isomer in humans (Kelley et al., 2007).
Propriétés
Formule moléculaire |
C18H21D11O2 |
|---|---|
Poids moléculaire |
291.5 |
Clé InChI |
OYHQOLUKZRVURQ-JPIWGEEBSA-N |
Apparence |
Assay:≥99% deuterated forms (d1-d11)A solution in methyl acetate |
Synonymes |
(9Z,12Z)-9,12-Octadecadienoic Acid-d11 ; _x000B_(Z,Z)-; 9,12-Octadecadienoic Acid-d11; (9Z,12Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; 9-cis,12-cis-Linoleic Acid-d11; 9Z,12Z-Linoleic Acid-d11; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



